Perphenazine-d4
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Overview
Description
Perphenazine-d4 is a deuterated form of Perphenazine, a typical antipsychotic drug. It is a phenothiazine derivative and acts as a dopamine antagonist with antiemetic and antipsychotic properties . The deuterated version, this compound, is primarily used as an internal standard in mass spectrometry for the quantification of Perphenazine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perphenazine involves the condensation of 2-chlorophenothiazine with 1-(2-hydroxyethyl)piperazine in the presence of a base. The reaction typically occurs in a solvent such as toluene, with the temperature maintained between 35-38°C . The process involves multiple steps, including side chain synthesis, condensation, and crystallization.
Industrial Production Methods
Industrial production of Perphenazine involves a similar synthetic route but on a larger scale. The process includes the use of toluene and dimethylbenzene as solvents, with a series of washing, pickling, and crystallization steps to obtain the final product . The yield and efficiency of the process have been optimized to improve production rates.
Chemical Reactions Analysis
Types of Reactions
Perphenazine-d4 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the phenothiazine ring to its sulfoxide or sulfone derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogenation or alkylation of the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated phenothiazine derivatives.
Scientific Research Applications
Perphenazine-d4 is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Perphenazine.
Biology: Studied for its interactions with various biological receptors and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in treating psychiatric disorders.
Industry: Utilized in the development and testing of new antipsychotic drugs and formulations.
Mechanism of Action
Perphenazine-d4 exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity . This action is responsible for its antipsychotic and antiemetic effects. Additionally, it binds to alpha-adrenergic, muscarinic, and histamine receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Haloperidol: A high-potency antipsychotic with a different chemical structure but similar therapeutic effects.
Fluphenazine: A phenothiazine derivative with higher potency compared to Perphenazine.
Uniqueness
Perphenazine-d4 is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry. Its binding affinity to multiple receptors also distinguishes it from other antipsychotic drugs, providing a broader spectrum of pharmacological effects .
Properties
IUPAC Name |
2-[4-[3-(2-chloro-1,3,7,9-tetradeuteriophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2/i2D,4D,6D,16D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCVKNLCSQQDEP-WNJORUDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C2C(=C1)SC3=C(N2CCCN4CCN(CC4)CCO)C(=C(C(=C3)[2H])Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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